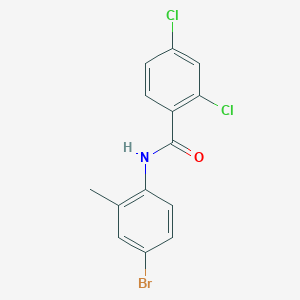![molecular formula C16H17N5OS2 B448637 N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA](/img/structure/B448637.png)
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N'-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is a complex organic compound that features a benzothiophene core, a pyrazole moiety, and a thiourea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-mercaptobenzoic acid and an appropriate nitrile.
Introduction of the Cyano and Methyl Groups: The cyano and methyl groups are introduced via nitrile and alkylation reactions, respectively.
Attachment of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the benzothiophene core through a coupling reaction.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor in enzymatic studies due to its potential interactions with biological macromolecules.
Medicine
Medicinally, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.
Mécanisme D'action
The mechanism by which N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyano and thiourea groups are likely involved in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]UREA: Similar structure but with a urea linkage instead of thiourea.
N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOCARBAMATE: Similar structure but with a thiocarbamate linkage.
Uniqueness
The presence of both the cyano and thiourea groups in N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA provides unique chemical properties, such as enhanced reactivity and potential for forming strong hydrogen bonds. These features may make it more effective in certain applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-N’-[(1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA, its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C16H17N5OS2 |
|---|---|
Poids moléculaire |
359.5g/mol |
Nom IUPAC |
N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17N5OS2/c1-9-3-4-10-11(8-17)15(24-13(10)7-9)20-16(23)19-14(22)12-5-6-18-21(12)2/h5-6,9H,3-4,7H2,1-2H3,(H2,19,20,22,23) |
Clé InChI |
WPAWIFPPAYJRLW-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=NN3C |
SMILES canonique |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=NN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2,4-dichloro-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B448555.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)









![(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B448575.png)
![3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B448578.png)
